molecular formula C18H18N2S B2898841 5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol CAS No. 790271-18-0

5-phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol

Cat. No. B2898841
CAS RN: 790271-18-0
M. Wt: 294.42
InChI Key: OVUDRTFUKOHJJO-UHFFFAOYSA-N
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Description

5-Phenyl-1-[2-(propan-2-yl)phenyl]-1H-imidazole-2-thiol (also known as PIPT) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. PIPT has been found to have a variety of biochemical and physiological effects, and has been used in numerous laboratory experiments.

Scientific Research Applications

PIPT has been used in a variety of scientific research applications. It has been used as a tool to study cell signaling pathways, as a potential therapeutic agent for the treatment of cancer, and as an anti-inflammatory agent. It has also been used to study the effects of oxidative stress on cells, and to investigate the role of PIPT in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

The use of PIPT in laboratory experiments has several advantages. It is easy to synthesize and can be used in a variety of experiments. It has also been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. The main limitation of using PIPT in laboratory experiments is that its mechanism of action is not yet fully understood, making it difficult to predict the effects it will have on a given system.

Future Directions

There are several potential future directions for further research into the use of PIPT. These include further investigation into its mechanism of action, its effects on different cell types, and its potential therapeutic applications. Additional studies could also be conducted to explore the potential of PIPT as an antioxidant and its ability to reduce inflammation and oxidative stress. Finally, further research could be conducted to investigate the potential of PIPT as a tool for gene expression regulation.

Synthesis Methods

The synthesis of PIPT begins with the reaction of 2-(2-aminophenyl)-1H-imidazole-4-carboxylic acid with 3-chloropropylamine. This reaction produces an intermediate, which is then treated with thiourea and hydrochloric acid to yield PIPT. The overall reaction is shown in Figure 1.

properties

IUPAC Name

4-phenyl-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-13(2)15-10-6-7-11-16(15)20-17(12-19-18(20)21)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUDRTFUKOHJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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